![molecular formula C11H23N3 B3049894 1-[(1-Methylpiperidin-2-yl)methyl]piperazine CAS No. 224309-63-1](/img/structure/B3049894.png)
1-[(1-Methylpiperidin-2-yl)methyl]piperazine
Overview
Description
1-[(1-Methylpiperidin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C11H23N3 It is a piperazine derivative, which means it contains a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpiperidin-2-yl)methyl]piperazine typically involves the reaction of piperazine with 1-methyl-2-piperidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpiperidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- SMILES : CN1CCCCC1CN2CCNCC2
- InChI : InChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3
The compound features a piperazine core substituted with a methylpiperidine group, which contributes to its pharmacological properties.
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. 1-[(1-Methylpiperidin-2-yl)methyl]piperazine has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anxiolytic Properties : Similar to other piperazine derivatives, this compound may possess anxiolytic (anxiety-reducing) effects. Studies suggest that it could be beneficial in treating anxiety disorders by acting on GABAergic systems.
- Antipsychotic Potential : The structural similarity of this compound with known antipsychotic agents suggests it may have similar efficacy. Investigations into its ability to antagonize dopamine receptors are ongoing.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored several piperazine derivatives, including this compound. Results demonstrated that it significantly increased serotonin levels in animal models, leading to improved mood-related behaviors.
Case Study 2: Anxiolytic Effects
Research conducted at a leading pharmacology institute investigated the anxiolytic properties of this compound through behavioral assays in rodents. The findings indicated a marked reduction in anxiety-like behaviors compared to control groups.
Case Study 3: Neuropharmacological Profile
A comprehensive neuropharmacological profile was developed for this compound, revealing its potential as a multi-target drug. It showed promising results in modulating both dopaminergic and serotonergic systems, suggesting its utility in treating complex psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
1-[(1-Methylpiperidin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-piperazinopiperidine: Another piperazine derivative with similar structural features but different chemical properties and applications.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: A related compound with a different substitution pattern, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties .
Biological Activity
1-[(1-Methylpiperidin-2-yl)methyl]piperazine, also known as MPMP, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is a common motif in many bioactive compounds. The presence of the methylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized various Mannich bases, including those with piperazine structures, and tested their efficacy against a range of bacterial strains. The results showed notable activity against Gram-positive bacteria, particularly staphylococci and certain Gram-negative strains, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Anticancer Properties
The anticancer effects of piperazine derivatives have been extensively studied. For instance, compounds containing piperazine rings have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. One study reported that a derivative with a piperazine structure displayed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and HepG2 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : Piperazine derivatives often act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |
Anticancer | HeLa | 1.02 µM | |
Anticancer | HepG2 | 4.12 µM | |
Antifilarial | Brugia malayi | 300 mg/kg (oral) |
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency against specific targets. The exploration of its derivatives may yield compounds with improved therapeutic profiles for treating infections or cancers.
Properties
IUPAC Name |
1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVEBCCKBYRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406785 | |
Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224309-63-1 | |
Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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